4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline
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Overview
Description
4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline is a chemical compound that features a trifluoromethyl group, a pyridine ring, and a benzyl aniline structure
Mechanism of Action
Target of Action
Similar compounds have been found to act on cell surface tyrosine kinase receptors . These receptors play a crucial role in many cellular processes including growth, differentiation, metabolism, and apoptosis .
Mode of Action
It is suggested that similar compounds interact with their targets, such as tyrosine kinase receptors, leading to subsequent activation of intracellular kinases . This interaction can result in changes in cellular processes such as proliferation and angiogenesis .
Biochemical Pathways
It is known that tyrosine kinase receptors, which are potential targets of this compound, are involved in several key biochemical pathways, including the mapk/erk pathway, pi3k/akt pathway, and jak/stat pathway . The activation or inhibition of these pathways can have downstream effects on cell proliferation, survival, and differentiation .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are mentioned in the context of similar compounds .
Result of Action
It is suggested that similar compounds can influence tumor cell proliferation and angiogenesis , likely through their interaction with tyrosine kinase receptors and subsequent activation of intracellular kinases .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(trifluoromethyl)aniline: Shares the trifluoromethyl group and chloro substituent but differs in the position of the functional groups.
4-(trifluoromethyl)aniline: Lacks the chloro substituent and pyridine ring, making it less complex.
Uniqueness
4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the trifluoromethyl group and pyridine ring enhances its reactivity and binding affinity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-[[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2/c20-16-6-8-17(9-7-16)24-11-13-1-3-14(4-2-13)18-10-5-15(12-25-18)19(21,22)23/h1-10,12,24H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWWPXVFUPARMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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